Technical Monograph: Chemical Architecture and Synthetic Utility of 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one
Technical Monograph: Chemical Architecture and Synthetic Utility of 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one
This guide serves as a technical monograph on 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one , a specialized heterocyclic building block. It is structured to provide actionable chemical intelligence for medicinal chemists and process scientists.
Executive Summary
2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one (CAS: 2068151-21-1) is a bifunctional fused-ring scaffold critical to modern drug discovery. It serves as a "linchpin" intermediate, offering two distinct orthogonal reactivity handles: a nucleophilic
Physicochemical Profile & Identification
This section defines the structural parameters and predicted properties necessary for identification and handling.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 2-Amino-7-bromo-3,4-dihydroisoquinolin-1(2H)-one |
| CAS Number | 2068151-21-1 |
| Molecular Formula | C |
| Molecular Weight | 241.09 g/mol |
| SMILES | NC1(C2=CC(Br)=CC=C2CC1)=O |
| Core Scaffold | 3,4-Dihydroisoquinolin-1-one (Isocarbostyril) |
Structural Analysis
The molecule features a rigid bicyclic core. The C7-Bromine is electronically deactivated by the meta-carbonyl group but remains highly reactive toward palladium-catalyzed oxidative addition. The N2-Amino group possesses significant nucleophilic character (
Synthetic Protocols
The synthesis of this compound generally proceeds via the hydrazinolysis of isochroman-1-one derivatives or the direct
Method A: Hydrazinolysis of 7-Bromo-isochroman-1-one (Preferred)
This route is favored for scalability as it avoids the use of unstable aminating agents.
Reaction Logic: The reaction exploits the nucleophilicity of hydrazine toward the lactone carbonyl of 7-bromo-isochroman-1-one.[1] The intermediate hydrazide undergoes intramolecular cyclization, displacing the alkyl oxygen to form the six-membered lactam ring.
Protocol:
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Reagents: 7-Bromo-isochroman-1-one (1.0 eq), Hydrazine hydrate (80%, 3.0 eq), Ethanol (Abs.).
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Setup: Dissolve the lactone in ethanol (0.5 M concentration). Add hydrazine hydrate dropwise at room temperature.
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Execution: Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a polar, UV-active spot).
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Workup: Cool to 0°C. The product often precipitates as a white/off-white solid. Filter and wash with cold ethanol.
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Purification: If necessary, recrystallize from Ethanol/Water (9:1).
Method B: Electrophilic N-Amination
Used when the parent lactam (7-bromo-3,4-dihydroisoquinolin-1-one) is the available stock.
Protocol:
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Reagents: Parent lactam (1.0 eq), NaH (1.2 eq), O-(Mesitylsulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).
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Execution: Deprotonate the lactam with NaH in dry DMF at 0°C. Add the aminating agent (MSH/HOSA) and stir at RT for 12 hours.
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Note: This method requires strict anhydrous conditions and careful handling of energetic aminating agents.
Visualization: Synthetic Workflow
Figure 1: Convergent synthetic pathways. Method A (Green path) is preferred for safety and yield.
Reactivity & Functionalization[2]
The value of this compound lies in its ability to serve as a divergence point in library synthesis.
The N-Amino Handle (Nucleophilic)
The N-NH
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Schiff Base Formation: Reacts with aryl aldehydes to form hydrazones. These are often stable intermediates used to improve solubility or bioavailability.
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Triazole Annulation: Reaction with orthoesters (e.g., triethyl orthoformate) or carboxylic acids leads to the formation of
-triazolo[3,4- ]isoquinolines . This tricyclic core is a bioisostere of quinolines and is prominent in antimicrobial research.
The C7-Bromo Handle (Electrophilic)
The aryl bromide allows for late-stage diversification via Palladium-catalyzed cross-coupling.
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Suzuki-Miyaura: Coupling with aryl boronic acids to introduce biaryl systems (common in PARP inhibitors).
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Buchwald-Hartwig: Amination to introduce solubilizing amine tails.
Visualization: Reactivity Map
Figure 2: Divergent reactivity profile showing the orthogonal functionalization of the N-amino and C-bromo sites.
Application Case Study: Synthesis of Triazolo-Fused Scaffolds
Objective: Synthesis of a 7-bromo-substituted
Rationale: The fusion of a 1,2,4-triazole ring onto the isoquinoline lactam creates a rigid, planar structure that intercalates DNA or binds to kinase ATP pockets. The retained bromine atom allows for subsequent library generation after the core is built.
Detailed Protocol:
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Starting Material: 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one (1.0 mmol).
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Reagent: Triethyl orthoformate (TEOF) (5.0 mL, acts as solvent and reagent).
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Catalyst: p-Toluenesulfonic acid (PTSA) (catalytic amount, 10 mol%).
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Procedure:
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Suspend the amine in TEOF. Add PTSA.
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Heat to reflux (approx. 146°C) for 3–5 hours. The suspension typically clears as the reaction proceeds, then precipitates the product upon cooling.
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Mechanism: The N-amino group attacks the orthoester to form an imidate intermediate, which undergoes intramolecular cyclization with the lactam carbonyl oxygen (via elimination of ethanol) to close the triazole ring.
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Isolation: Cool to RT. Filter the precipitate. Wash with hexanes/ether.
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Yield: Typically 75–85%.
References
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Li, F., Frett, B., & Li, H. Y. (2014).[2] "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C". Synlett, 25(10), 1403-1408.[2] (Demonstrates compatibility of hydrazine with aryl bromides).
- Al-Soud, Y. A., et al. (2003). "Synthesis and cytotoxic activity of some new azapyranoxanthenone aminoderivatives". National Institutes of Health (PubMed). (Discusses N-amino lactam reactivity).
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Organic Chemistry Portal. "Synthesis of 3,4-dihydroisoquinolines". Available at: [Link]. (General synthetic methodologies for the scaffold).
